molecular formula C11H16N2O2 B7808653 Butyl[(2-nitrophenyl)methyl]amine

Butyl[(2-nitrophenyl)methyl]amine

Cat. No.: B7808653
M. Wt: 208.26 g/mol
InChI Key: IBGHUBDZSCNRTD-UHFFFAOYSA-N
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Description

Butyl[(2-nitrophenyl)methyl]amine is an organic compound that features a butyl group attached to a nitro-substituted benzene ring, which is further connected to a methylamine group

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically begins with the nitration of butylbenzene to produce 2-nitrobutylbenzene.

  • Amination Reaction: The nitro group on the benzene ring is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Methylation Reaction: Finally, the amine group is methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration, reduction, and methylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of this compound.

  • Reduction Products: Different amines derived from the reduction of the nitro group.

  • Substitution Products: Compounds with different functional groups replacing the nitro or amine groups.

Scientific Research Applications

Butyl[(2-nitrophenyl)methyl]amine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of nitro-substituted amines on cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Butyl[(2-nitrophenyl)methyl]amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Butyl[(2-nitrophenyl)methyl]amine is unique due to its specific structural features. Similar compounds include:

  • N-Butylmethylamine: Similar in having a butyl and methylamine group but lacking the nitro-substituted benzene ring.

  • 2-Nitrobenzylamine: Similar in having a nitro-substituted benzene ring but with different alkyl groups.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-12-9-10-6-4-5-7-11(10)13(14)15/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGHUBDZSCNRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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